molecular formula C20H29N3O2 B12996692 tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B12996692
M. Wt: 343.5 g/mol
InChI Key: SWVRBJWWPAQGCA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 5-aminoindole-ethyl moiety. This structure combines a rigid aromatic indole system with a flexible piperidine-ethyl chain, making it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors, allosteric modulators, or receptor-targeting agents. The Boc group enhances solubility and stability during synthesis, while the 5-aminoindole moiety may contribute to hydrogen bonding or π-π interactions in biological systems.

Properties

Molecular Formula

C20H29N3O2

Molecular Weight

343.5 g/mol

IUPAC Name

tert-butyl 4-[2-(5-aminoindol-1-yl)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)23-11-7-15(8-12-23)6-10-22-13-9-16-14-17(21)4-5-18(16)22/h4-5,9,13-15H,6-8,10-12,21H2,1-3H3

InChI Key

SWVRBJWWPAQGCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN2C=CC3=C2C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity .

Scientific Research Applications

tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate with structurally related piperidine-carboxylate derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Yield/Synthesis Applications/Findings Reference
This compound (Target Compound) C₂₀H₂₇N₃O₂ (estimated) ~341.45 (estimated) 5-aminoindole, ethyl linker N/A Hypothesized as a kinase or receptor modulator (based on analogs)
Compound 24 (CAS: N/A) C₂₉H₃₆N₆O₃ 557.28 Pyrrolopyrimidine, methoxybenzyl group 82% (reductive amination) Intermediate in purine/aniline derivative synthesis
tert-Butyl 4-(5-(2-(3,4-Dimethylphenoxy)pyrimidin-4-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine-1-carboxylate C₃₃H₃₅FN₄O₃ (estimated) ~578.66 (estimated) Fluorophenyl, dimethylphenoxy-pyrimidine Partial data (NaH-mediated coupling) Kinase inhibitor candidate (structural complexity suggests high target specificity)
Compound 5b (CAS: N/A) C₁₉H₂₅N₅O₂F₃ 409.17 (HRMS) Trifluoromethylphenyl, pyrazolopyrimidine Purified via RP-FCC Covalent-reversible EGFR inhibitor (demonstrated potency in enzymatic assays)
tert-Butyl 4-(2-(tosyloxy)ethyl)piperidine-1-carboxylate (CAS: 89151-45-1) C₁₉H₂₉NO₅S 379.50 Tosyloxy group 95–98% purity Drug intermediate (tosyl group facilitates nucleophilic substitution reactions)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 5-aminoindole group in the target compound may enhance binding to serotonin or kinase receptors compared to pyrrolopyrimidine (Compound 24) or trifluoromethylphenyl (Compound 5b) analogs, which prioritize hydrophobic interactions . Electron-withdrawing groups (e.g., trifluoromethyl in Compound 5b) increase metabolic stability but reduce solubility, whereas methoxybenzyl (Compound 24) improves solubility .

Synthetic Efficiency :

  • Reductive amination (Compound 24, 82% yield) and Suzuki-Miyaura coupling (Compound 5b) are robust methods for piperidine-carboxylate derivatives, while the target compound likely requires similar protocols .

Safety Profiles: Compounds with tosyloxy () or aminomethyl groups () may pose higher reactivity risks, whereas the Boc-protected target compound is likely safer during handling .

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